Cas no 86413-76-5 (Benz[a]anthracene-1,7,12(2H)-trione,3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-12b-[[(2R,5R,6R)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bR)-)

Benz[a]anthracene-1,7,12(2H)-trione,3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-12b-[[(2R,5R,6R)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bR)- structure
86413-76-5 structure
Product Name:Benz[a]anthracene-1,7,12(2H)-trione,3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-12b-[[(2R,5R,6R)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bR)-
CAS No:86413-76-5
Molecular Formula:C25H26O9
Molecular Weight:470.468548297882
CID:725638
PubChem ID:118988655

Benz[a]anthracene-1,7,12(2H)-trione,3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-12b-[[(2R,5R,6R)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bR)- Properties

Names and Identifiers

    • Benz[a]anthracene-1,7,12(2H)-trione,3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-12b-[[(2R,5R,6R)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bR)-
    • sakyomicin C
    • (3R)-3,4,4a,12b-Tetrahydro-3α,4aβ,8-trihydroxy-3-methyl-12bβ-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]benz[a]anthracene-1,7,12(2H)-trione
    • Benz[a]anthracene-1,7,12(2H)-trione, 3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-12b-[[(2R,5R,6R)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-, (3R,4aS,12bR)-
    • DTXSID701006820
    • 86413-76-5
    • 3,4a,8-Trihydroxy-12b-[(5-hydroxy-6-methyloxan-2-yl)oxy]-3-methyl-3,4,4a,12b-tetrahydrotetraphene-1,7,12(2H)-trione
    • (3R,4aR,12bS)-3,4a,8-trihydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
    • CHEMBL2208050
    • Benz(a)anthracene-1,7,12(2H)-trione, 3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-12b-((tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy)-, (3R-(3alpha,4abeta,12bbeta(2R*,5R*,6R*)))-
    • InChIKey: DSMQDARJKCLOPP-PKASFQQMSA-N
    • Inchi: 1S/C25H26O9/c1-12-15(26)6-7-18(33-12)34-25-17(28)10-23(2,31)11-24(25,32)9-8-14-20(25)22(30)13-4-3-5-16(27)19(13)21(14)29/h3-5,8-9,12,15,18,26-27,31-32H,6-7,10-11H2,1-2H3/t12-,15-,18-,23+,24-,25-/m1/s1
    • SMILES: [C@@]12(O[C@H]3O[C@H](C)[C@H](O)CC3)C(=O)C[C@@](O)(C)C[C@]1(O)C=CC1=C2C(=O)C2=C(C(O)=CC=C2)C1=O

Computed Properties

  • Exact Mass: 470.157682
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 470.157682
  • Heavy Atom Count: 34
  • Complexity: 1000
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.7
  • Topological Polar Surface Area: 151

Experimental Properties

  • Refractive Index: 1.683
  • Boiling Point: 782.1°C at 760 mmHg
  • Flash Point: 270°C
  • pka: 6.45±0.70(Predicted)
  • Density: 1.54

Benz[a]anthracene-1,7,12(2H)-trione,3,4,4a,12b-tetrahydro-3,4a,8-trihydroxy-3-methyl-12b-[[(2R,5R,6R)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(3R,4aS,12bR)- Related Literature

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